N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, benzylpiperidine, and pyridazine derivatives. Common synthetic routes may involve:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazine core: This step may involve the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling reactions: The final step often involves coupling the benzodioxole and pyridazine moieties with the benzylpiperidine under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)pyridazine-3-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-6-(4-phenylpiperidin-1-yl)pyridazine-3-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the benzodioxole and benzylpiperidine moieties may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-24(25-19-6-8-21-22(15-19)31-16-30-21)20-7-9-23(27-26-20)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15,18H,10-14,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVEETXPXRZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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